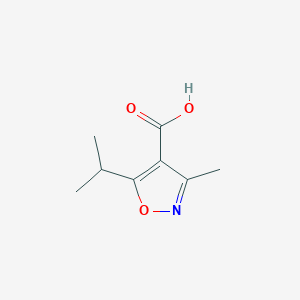

5-Isopropyl-3-methylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)9-12-7/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKXYOBQBBFXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407020 | |

| Record name | 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90087-36-8 | |

| Record name | 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties and metabolic stability.[1] This guide provides a comprehensive, field-proven framework for the synthesis and characterization of a novel derivative, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid (CAS 90087-36-8). While direct literature on this specific molecule is sparse, this document outlines a robust and logical synthetic pathway derived from established methodologies for analogous compounds. We delve into the causal reasoning behind experimental choices, from retrosynthetic analysis to detailed purification and characterization protocols. This guide is designed to empower researchers in drug discovery and chemical synthesis with the practical and theoretical knowledge required to produce and validate this and similar isoxazole-based compounds of interest.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structure allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4]

Prominent FDA-approved drugs such as the anti-rheumatic agent Leflunomide and the COX-2 inhibitor Valdecoxib feature an isoxazole core, underscoring the ring's therapeutic importance.[2][3] The specific substituents on the isoxazole ring play a critical role in modulating the compound's bioactivity and pharmacokinetic profile.

This guide focuses on This compound , a molecule that combines several key structural features:

-

A 3-methyl group: Often associated with stable and effective derivatives.

-

A 5-isopropyl group: Introduces lipophilicity, which can influence cell membrane permeability and target engagement.

-

A 4-carboxylic acid group: Provides a key site for hydrogen bonding and salt formation, which is crucial for interacting with biological targets and for formulating active pharmaceutical ingredients (APIs).

The synthesis of this specific molecule serves as an exemplary case study for the construction of 3,4,5-trisubstituted isoxazoles, a class of compounds with significant therapeutic potential.

Proposed Synthetic Pathway and Strategy

A logical and efficient synthesis of the target compound can be envisioned through a multi-step process starting from readily available commercial reagents. The core of this strategy involves the construction of the isoxazole ring via the reaction of a β-dicarbonyl equivalent with hydroxylamine, followed by hydrolysis of an ester intermediate. This approach is well-precedented for producing 5-methylisoxazole-4-carboxylic acid, the core of Leflunomide.[5][6][7]

The chosen pathway is designed to ensure high regioselectivity, minimizing the formation of the isomeric 3-isopropyl-5-methylisoxazole structure, a common challenge in isoxazole synthesis.[6]

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous compounds and have been adapted for the target molecule.[6][7][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (Intermediate)

-

Rationale: This step creates the key β-dicarbonyl equivalent with the necessary carbon skeleton. Acetic anhydride is used to drive the reaction by consuming the ethanol byproduct.

-

To a flask equipped with a reflux condenser and mechanical stirrer, add ethyl isobutyrylacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).

-

Heat the mixture to 110-120 °C and maintain reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture.

-

Remove the volatile components (ethyl acetate, excess reagents) by distillation under reduced pressure. The resulting crude oil, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, is typically used in the next step without further purification.

Protocol 3.2: Synthesis of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (Ester Intermediate)

-

Rationale: This is the crucial ring-forming step. The reaction of the enol ether intermediate with hydroxylamine proceeds via a cycloaddition-elimination mechanism. Using a buffered system (e.g., with sodium acetate) or controlling the pH is critical for maximizing the yield and regioselectivity.[6]

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 mol) and sodium acetate trihydrate (1.1 mol) in ethanol (500 mL) with stirring.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the crude intermediate from Protocol 3.1 to the hydroxylamine solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Remove the ethanol under reduced pressure. Add water (500 mL) and ethyl acetate (500 mL) to the residue.

-

Separate the organic layer, wash it with saturated brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ester. Purify by vacuum distillation or silica gel chromatography.

Protocol 3.3: Saponification to this compound (Final Product)

-

Rationale: Acid-catalyzed hydrolysis is often employed for this step as it can be cleaner and lead to easier product isolation via precipitation.[8]

-

Combine the purified ester from Protocol 3.2 (1.0 mol) with a 60% aqueous solution of sulfuric acid (w/w).

-

Heat the mixture to 85-95 °C with vigorous stirring for 3-5 hours. The ethanol generated will distill off.

-

Monitor the reaction by TLC until the ester spot disappears.

-

Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound as a crystalline solid.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the target structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

| ¹H NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| ~1.3-1.4 |

| ~2.5-2.6 |

| ~3.4-3.6 |

| >10.0 (broad) |

| ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| ~12-14 |

| ~21-23 |

| ~28-30 |

| ~110-112 |

| ~160-162 |

| ~165-167 |

| ~170-172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| IR Data (Predicted) |

| Frequency Range (cm⁻¹) |

| 2500-3300 |

| ~2970 |

| ~1700-1725 |

| ~1570-1600 |

| ~1450 |

| ~1200-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 169.18 (for C₈H₁₁NO₃)

-

Key Fragmentation Pathways:

-

Loss of •OH (M-17), a characteristic fragmentation for carboxylic acids.[9]

-

Loss of COOH (M-45).

-

Loss of an isopropyl radical (M-43).

-

McLafferty rearrangement is unlikely due to the lack of a gamma-hydrogen relative to the carbonyl group within a flexible chain.

-

Elemental Analysis

Provides confirmation of the empirical formula.

| Elemental Analysis Data (Theoretical) |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

| Oxygen (O) |

General Experimental and Characterization Workflow

Caption: Standard workflow from synthesis to final characterization.

Potential Applications and Future Directions

Given the extensive biological activities of isoxazole derivatives, this compound represents a promising candidate for screening in various therapeutic areas.[4][10] The combination of a lipophilic isopropyl group and a polar carboxylic acid moiety provides a balanced profile that could be favorable for cell permeability and target binding.

Potential areas for investigation include:

-

Anti-inflammatory agents: Many isoxazole compounds, including the commercial drug Valdecoxib, are known to inhibit cyclooxygenase (COX) enzymes.

-

Anticancer therapeutics: The isoxazole scaffold has been incorporated into numerous compounds designed to inhibit protein kinases or induce apoptosis in cancer cells.[1]

-

Antimicrobial drug discovery: The structural features may allow it to interfere with essential bacterial or fungal metabolic pathways.[2]

Future work should involve synthesizing a library of related analogs by varying the substituents at the 3 and 5 positions to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

Conclusion

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis and characterization of this compound. By leveraging established chemical principles and providing detailed, reasoned protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and validation of this molecule will not only yield a novel compound of interest but also reinforce the versatile methodologies available for constructing functionally rich isoxazole derivatives poised for biological investigation.

References

- A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

- A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

- 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. [Link]

- A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses Procedure. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- 5-Methylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

- Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube. [Link]

- Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. ijcrt.org [ijcrt.org]

Physicochemical properties of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in pharmaceutical research and development. For professionals in drug discovery and medicinal chemistry, a thorough understanding of a molecule's fundamental characteristics such as acidity (pKa), lipophilicity (logP), and solubility is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data, explains the theoretical underpinnings of these properties, and provides detailed, field-proven experimental protocols for their determination. By grounding theoretical concepts in practical, self-validating methodologies, this guide aims to serve as an essential resource for researchers working with this and similar chemical entities.

Introduction: The "Why" Behind the Properties

In modern drug development, the journey from a promising lead compound to a viable drug candidate is dictated not only by its biological activity but also by its physicochemical profile. Properties such as acidity, lipophilicity, and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This compound, as a substituted isoxazole, belongs to a class of heterocycles frequently explored in medicinal chemistry. The interplay of its carboxylic acid group, the aromatic isoxazole ring, and the alkyl substituents creates a unique profile that governs its behavior in biological systems. Low aqueous solubility can hinder formulation and lead to poor bioavailability, while suboptimal lipophilicity can prevent the molecule from crossing biological membranes to reach its target.[1][2] Therefore, a rigorous and early characterization of these properties is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug design.

Molecular Identity and Structure

A precise understanding of the molecular structure is the starting point for any physicochemical analysis. The structural features—a carboxylic acid, a methyl group, and an isopropyl group arrayed on an isoxazole core—are the primary drivers of the properties discussed herein.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 90087-36-8 | [3] |

| Molecular Formula | C₈H₁₁NO₃ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| 2D Structure |  | - |

Core Physicochemical Properties: A Deeper Dive

The following sections explore the key physicochemical properties. While specific experimental data for this compound is sparse in publicly available literature, we can infer its likely characteristics based on its structure and data from closely related analogs.

Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity in a solution. For this compound, the pKa is dominated by the carboxylic acid group (-COOH). This value is critical as it determines the molecule's charge state at a given pH, which in turn profoundly affects its solubility, membrane permeability, and receptor binding.

Carboxylic acids typically have pKa values in the range of 4 to 5.[4] For the closely related analog, 5-Methylisoxazole-4-carboxylic acid , a predicted pKa of 2.85 ± 0.25 has been reported.[5][6] The electron-withdrawing nature of the isoxazole ring likely contributes to a lower pKa (stronger acidity) compared to a simple aliphatic carboxylic acid. The replacement of the methyl group with a bulkier, electron-donating isopropyl group may slightly increase the pKa, but it is expected to remain in the range of a moderately strong acid.

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of a lipid (n-octanol) and an aqueous phase. It is a crucial indicator of a drug's ability to cross cell membranes.[7]

No experimental logP value for this compound was found. However, we can make qualitative assessments. The isopropyl group is more lipophilic than the methyl group of its analog, suggesting that the title compound will have a higher logP. The carboxylic acid, when deprotonated (at pH > pKa), will become highly polar, drastically reducing the apparent logP (measured as logD). This pH-dependent lipophilicity is a key characteristic to consider during drug development.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2]

The solubility of this compound is expected to be highly pH-dependent.

-

At low pH (pH < pKa): The carboxylic acid will be protonated and neutral. The molecule's solubility will be governed by its crystalline structure and the energetic cost of breaking the crystal lattice versus the energy gained from solvation.

-

At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form. As an ionic salt, its solubility in aqueous media is expected to increase significantly.

Thermal Properties

Thermal properties such as the melting point provide information about the purity and crystal lattice energy of a solid compound.

-

Boiling Point: No experimental boiling point data was found.

Experimental Determination Protocols

To ensure scientific integrity, physicochemical parameters must be determined using robust, validated methods. The following protocols are based on industry-standard "gold standard" techniques.

Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.[9]

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1 mM.

-

Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (e.g., 25 °C).

-

Titration: Place the sample solution in a thermostatted vessel with constant stirring. Insert the calibrated pH electrode.

-

Data Collection: Add small, precise aliquots of a standardized strong base (e.g., 0.01 M KOH) and record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this sigmoidal curve.[9]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the concentration of a saturated solution after a prolonged equilibration period.

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to several glass vials (in triplicate for each pH condition). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[10]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, and filter it through a 0.45 µm filter to remove any remaining solid particles.[1]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.[2]

Protocol for logP Determination via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values and is well-suited for high-throughput screening.[12][13] The method is based on the correlation between a compound's retention time on a hydrophobic column and its n-octanol/water partition coefficient.

Caption: Workflow for RP-HPLC-based logP Determination.

Methodology:

-

System Setup: Use an RP-HPLC system equipped with a C18 column and a UV detector. The mobile phase should be a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[12] For an acidic compound, the aqueous buffer pH should be set at least 2 units below the expected pKa (e.g., pH 2.0) to ensure the compound is in its neutral, un-ionized form.

-

Calibration Curve: Prepare solutions of 5-7 commercially available standard compounds with well-established logP values that span the expected range of the test compound.

-

Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

Capacity Factor Calculation: For each standard, calculate the capacity factor, k', using the formula: k' = (t_R_ - t_0_) / t_0_. Then, calculate log k'.

-

Linear Regression: Plot the known logP values of the standards (y-axis) against their corresponding calculated log k' values (x-axis). Perform a linear regression to obtain a calibration equation (e.g., logP = m(log k') + c). A good correlation should yield an r² value > 0.95.[12]

-

Test Compound Analysis: Inject the this compound solution onto the same HPLC system under identical conditions and measure its retention time.

-

logP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its experimental logP value.

Data Summary

The following table summarizes the known and inferred physicochemical data for this compound.

| Property | Value / Expected Behavior | Comments / Source |

| Molecular Weight | 169.18 g/mol | [3] |

| pKa | No experimental data available. | Expected to be in the range of 3-4 due to the carboxylic acid and isoxazole ring. The analog 5-methylisoxazole-4-carboxylic acid has a predicted pKa of 2.85.[5][6] |

| logP | No experimental data available. | Expected to be higher than its methyl analog due to the isopropyl group. Value will be highly dependent on pH. |

| Aqueous Solubility | No experimental data available. | Expected to be low at acidic pH and increase significantly at pH > pKa due to salt formation. |

| Melting Point | No experimental data available. | The analog 5-methylisoxazole-4-carboxylic acid melts at 144-148 °C.[6] |

Conclusion

This compound is a molecule whose biological potential is intrinsically linked to its fundamental physicochemical properties. While direct experimental data is limited, its structural features strongly suggest it is a moderately strong organic acid with pH-dependent solubility and lipophilicity. The robust, validated protocols detailed in this guide for determining pKa, solubility, and logP provide a clear path for researchers to generate the critical data needed to advance this compound in the drug discovery pipeline. A thorough experimental characterization using these methods is an indispensable step toward understanding its ADME profile and ultimately realizing its therapeutic potential.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Valko, K., et al. (n.d.). High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists. ACS Publications. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SpringerLink. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

National Institutes of Health. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]

-

Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]

-

ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

-

National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

R Discovery. (2010, May 1). Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. [Link]

-

National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

ChemBK. (2024, April 9). 5-Methyl Isoxazole-4-Carboxylic Acid. [Link]

-

Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

-

Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. [Link]

-

ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid. [Link]

-

V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

Chemchart. (n.d.). 5-Methylisoxazole-4-carboxylic acid (42831-50-5). [Link]

-

Ascentus Organics Pvt. Ltd. (n.d.). 5-Methylisoxazole-4-Carboxylic Acid Manufacturers in Nashik. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. scbt.com [scbt.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chembk.com [chembk.com]

- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. This compound [myskinrecipes.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Substituted-3-Methylisoxazole-4-Carboxylic Acids: A Focus on Structure, Synthesis, and Pharmaceutical Significance

This guide provides a detailed examination of 5-isopropyl-3-methylisoxazole-4-carboxylic acid and its prominent analogue, 5-methylisoxazole-4-carboxylic acid. While the former is a defined chemical entity, the latter is extensively documented and serves as a critical intermediate in pharmaceutical manufacturing. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, properties, and applications of this important class of heterocyclic compounds.

Part 1: this compound

This section addresses the specific compound requested, outlining its core identifiers and known properties based on available supplier data.

Chemical Identity and Structure

This compound is a substituted isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms. Its structure is characterized by an isopropyl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 4-position of the isoxazole ring.

Caption: Chemical structure of 5-Methylisoxazole-4-carboxylic acid.

The solid-state structure has been elucidated by single-crystal X-ray diffraction. [3][4]In the crystal, molecules form linear chains stabilized by strong intermolecular O-H···N hydrogen bonds between the carboxylic acid proton and the nitrogen atom of an adjacent isoxazole ring. [3][4] Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 127.10 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline solid/powder | [8][5] |

| Melting Point | 144-148 °C | [7][9] |

| Purity | ≥97-99% (typical commercial grades) | [5][7] |

| Solubility | Soluble in polar solvents like DMSO and Methanol (Slightly) | [8][9] |

| pKa | 2.85 ± 0.25 (Predicted) | [9] |

Synthesis and Experimental Protocol

The most common synthesis of 5-methylisoxazole-4-carboxylic acid is a two-step process starting from commercially available reagents. The key is the formation of the isoxazole ring followed by hydrolysis of an ester intermediate.

Caption: General two-step synthesis workflow for 5-Methylisoxazole-4-carboxylic acid.

Detailed Experimental Protocol: This protocol is adapted from established literature procedures. [4][9] Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

-

Reagent Preparation : Prepare a solution of hydroxylamine hydrochloride (2.7 mol) and sodium acetate trihydrate (2.7 mol) in 500 mL of ethanol.

-

Reaction : In a separate reaction vessel, add (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate to 500 mL of ethanol. To this, add the hydroxylamine/acetate solution.

-

Reaction Conditions : Stir the resulting mixture vigorously for 2 hours at room temperature.

-

Work-up : Allow the mixture to stand overnight at a reduced temperature (e.g., 4 °C or 273 K) to encourage precipitation. The product, ethyl 5-methylisoxazole-4-carboxylate, can then be extracted using a suitable organic solvent like dichloromethane. [4] Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

-

Reaction Setup : Charge a flask equipped with a reflux condenser with the crude ethyl 5-methylisoxazole-4-carboxylate from Step 1.

-

Hydrolysis : Add a mixture of acetic acid (300 mL), water (300 mL), and concentrated hydrochloric acid (300 mL). [4]Alternatively, a 60% sulfuric acid solution can be used. [9]3. Reaction Conditions : Heat the mixture to reflux (or 85°C for H₂SO₄) for 4-10 hours. [4][9]Monitor the reaction's completion by thin-layer chromatography (TLC) to confirm the disappearance of the starting ester.

-

Isolation : Cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification : Collect the crude solid by filtration. Recrystallization from a suitable solvent system, such as a toluene/acetic acid mixture, can be performed to yield the final product with high purity. [9]

Applications in Drug Development & Medicinal Chemistry

The primary and most significant application of 5-methylisoxazole-4-carboxylic acid is its role as a key building block in the synthesis of disease-modifying antirheumatic drugs (DMARDs).

1. Leflunomide and Teriflunomide Synthesis: This compound is the direct precursor to the active metabolite of Leflunomide, which is Teriflunomide. These drugs are crucial in the treatment of autoimmune disorders.

-

Leflunomide : Used to treat rheumatoid and psoriatic arthritis. [5]* Teriflunomide : An active metabolite used directly for treating multiple sclerosis. [5] The synthesis involves an amidation reaction where the carboxylic acid group of 5-methylisoxazole-4-carboxylic acid is coupled with an appropriate aniline derivative.

Caption: Role as a key intermediate in the synthesis of immunomodulatory drugs.

2. Bioisosteric Replacement and Analogue Development: The carboxylic acid group is a common pharmacophore in many drugs but can sometimes lead to poor metabolic stability or membrane permeability. [10]The isoxazole ring itself is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [11][12]5-Methylisoxazole-4-carboxylic acid serves as a versatile starting material for creating libraries of novel compounds where the core structure is modified to optimize pharmacological profiles.

3. Peptide Modification: Recent research has explored the use of related compounds, like 5-amino-3-methyl-isoxazole-4-carboxylic acid, as unnatural β-amino acids for incorporation into peptides. [11]This creates "peptidomimetics" or hybrid α/β-peptides with potentially enhanced stability against enzymatic degradation compared to natural peptides, a crucial advantage in drug design. [11]This highlights the broader utility of the isoxazole-4-carboxylic acid scaffold in developing novel therapeutics.

Conclusion

While this compound is identified by its CAS number, the scientific landscape is dominated by its methyl analogue. 5-Methylisoxazole-4-carboxylic acid stands out as a high-value intermediate in the pharmaceutical industry, fundamentally enabling the large-scale production of Leflunomide and Teriflunomide. Its well-defined synthesis, reactivity, and structural characteristics make it a cornerstone for both industrial manufacturing and academic research into new therapeutic agents. This guide underscores its importance, providing the necessary technical foundation for professionals engaged in chemical synthesis and drug discovery.

References

-

PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information.

-

MySkinRecipes. This compound.

-

V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India.

-

Walczak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5644.

-

Cymit Química S.L. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid.

-

Santa Cruz Biotechnology, Inc. This compound.

-

Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.

-

Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97.

-

Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, E65, o3140.

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

-

Santa Cruz Biotechnology, Inc. 5-Methylisoxazole-4-carboxylic Acid.

-

Sigma-Aldrich. This compound.

-

ChemicalBook. 5-Methyl-4-isoxazolecarboxylic acid.

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.

-

Ballatore, C., et al. (2013). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry, 56(19), 7445-7457.

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.

-

Chemchart. 5-Methylisoxazole-4-carboxylic acid (42831-50-5).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 90087-36-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 6. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-甲基异噁唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid [cymitquimica.com]

- 9. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Modern Drug Hunter's Compass: A Technical Guide to the Biological Activity Screening of Novel Isoxazole Derivatives

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, is a testament to its remarkable pharmacological versatility.[1][2] The isoxazole moiety is not merely a passive structural component; its unique electronic properties and steric architecture often lead to enhanced physicochemical characteristics and potent biological activities.[1][2] These derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological activity screening of novel isoxazole derivatives. We will navigate the intricate journey from a newly synthesized compound to a promising lead candidate, emphasizing the rationale behind experimental choices and the integration of computational and experimental techniques.

Section 1: The Strategic Screening Cascade: A Phased Approach to Unveiling Biological Activity

The evaluation of a novel isoxazole derivative is not a monolithic endeavor but rather a multi-stage process known as a screening cascade.[7] This phased approach is designed to efficiently and cost-effectively identify compounds with the desired biological profile while filtering out those with undesirable properties. The causality behind this strategy is rooted in resource management; broad, high-throughput, and often less expensive assays are employed initially to cast a wide net, followed by progressively more complex and targeted assays for the most promising candidates.

Our journey begins with a newly synthesized library of isoxazole derivatives. The initial step is a comprehensive in silico (computational) analysis to predict their drug-like properties and potential biological targets. This is followed by a battery of in vitro assays to determine their cytotoxic, antimicrobial, and specific enzyme-inhibitory activities.

Caption: A simplified workflow for molecular docking.

Section 3: In Vitro Screening - The Experimental Proving Ground

Following the in silico prioritization, the most promising isoxazole derivatives are subjected to a series of in vitro assays to experimentally validate their biological activities.

Cytotoxicity Screening: The First Litmus Test

A fundamental initial screen is to assess the general cytotoxicity of the compounds. [6]The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability. [2][4][6][8] Protocol: MTT Cytotoxicity Assay

-

Objective: To determine the concentration at which a novel isoxazole derivative exhibits cytotoxic effects on a given cell line.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [2][4]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. [2]3. Methodology:

-

Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HEK293) at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. [2] 5. Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. [2][8] 6. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [2] 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Screening: The Search for New Weapons Against Pathogens

Given the prevalence of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority. Isoxazole derivatives have shown significant promise in this area. [9]The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound. [10][11][12] Protocol: Broth Microdilution MIC Assay

-

Objective: To determine the lowest concentration of a novel isoxazole derivative that inhibits the visible growth of a specific microorganism. [10]2. Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the isoxazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [9][10] 2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL). [10] 3. Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours. [10] 5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Data Presentation: MIC Values of a Hypothetical Isoxazole Derivative (ISO-2)

| Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Bacillus subtilis | Positive | 4 |

| Escherichia coli | Negative | 32 |

| Pseudomonas aeruginosa | Negative | >64 |

Enzyme Inhibition Assays: Honing in on the Molecular Target

Many drugs exert their therapeutic effects by inhibiting specific enzymes. [13][14][15]Isoxazole derivatives have been shown to inhibit a variety of enzymes, including cyclooxygenases (COX) and various kinases. [1][16][17]Enzyme inhibition assays are crucial for elucidating the mechanism of action of a novel compound. [13][14][18] Protocol: General Spectrophotometric Enzyme Inhibition Assay

-

Objective: To determine the inhibitory effect of a novel isoxazole derivative on a specific enzyme.

-

Methodology:

-

Reagent Preparation: Prepare solutions of the purified target enzyme, its substrate, and the isoxazole inhibitor in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the enzyme and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

-

Section 4: Structure-Activity Relationship (SAR) Studies - Decoding the Blueprint for Potency

The data generated from the screening cascade is not merely a collection of activity values. It is a rich dataset that, when analyzed in the context of the compounds' chemical structures, can reveal crucial structure-activity relationships (SAR). [19][20][21][22]SAR studies aim to understand how specific structural modifications to the isoxazole scaffold influence its biological activity. For instance, the addition of electron-withdrawing groups to a phenyl ring substituent may enhance anticancer activity. [18][20]These insights are paramount for the rational design of more potent and selective analogs, a process known as lead optimization.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion: From Bench to Bedside - The Path Forward for Novel Isoxazoles

The biological activity screening of novel isoxazole derivatives is a dynamic and interdisciplinary process that seamlessly blends computational prediction with rigorous experimental validation. The strategic application of the screening cascade, from initial in silico profiling to detailed mechanistic studies, provides a robust framework for identifying and optimizing promising therapeutic candidates. The insights gleaned from these endeavors not only advance our understanding of the pharmacological potential of the isoxazole scaffold but also pave the way for the development of next-generation medicines to address unmet medical needs. This guide provides the foundational knowledge and practical protocols to empower researchers on this exciting journey of drug discovery.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Journal of Chemistry. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. Retrieved from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Retrieved from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2021). ChemistrySelect. Retrieved from [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Journal of Molecular Structure. Retrieved from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks. Retrieved from [Link]

-

What are the applications of in silico screening in drug discovery? (n.d.). Consensus. Retrieved from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]

-

In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers in Drug, Chemistry and Clinical Research. Retrieved from [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (n.d.). Semantic Scholar. Retrieved from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry. Retrieved from [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Journal of Molecular Structure. Retrieved from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

-

What is in silico drug discovery? (2025). Patsnap. Retrieved from [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]

-

In Silico Drug Screening. (n.d.). BioSolveIT. Retrieved from [Link]

-

Drug Discovery Tools and In Silico Techniques: A Review. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved from [Link]

-

New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Der Pharmacia Lettre. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

-

Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Retrieved from [Link]

-

functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]

-

Chapter 8: Advances in Biological Screening for Lead Discovery. (2009). Royal Society of Chemistry. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2015). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (2024). Molecules. Retrieved from [Link]

Sources

- 1. 5 key practices for data presentation in research [elsevier.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. How To Present Research Data? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. youtube.com [youtube.com]

- 12. protocols.io [protocols.io]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. columbiaiop.ac.in [columbiaiop.ac.in]

- 16. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 19. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

An In-Depth Technical Guide to the Mechanism of Action of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of the hypothesized mechanism of action for this compound. Drawing from established knowledge of structurally related isoxazole compounds with proven therapeutic applications, we postulate that its primary biological activity stems from the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This guide will detail the underlying biochemical pathway, propose a robust experimental framework for validation, and offer field-proven protocols for researchers and drug development professionals. Our approach is grounded in the principles of causality, experimental self-validation, and authoritative scientific evidence.

Introduction: The Isoxazole Scaffold and a Hypothesized Mechanism

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] The specific compound, this compound, belongs to a class of molecules that bear a strong structural resemblance to the active metabolite of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[4][5]

Leflunomide undergoes rapid in vivo conversion to its active metabolite, Teriflunomide (A77 1726), by the opening of its isoxazole ring.[4][6] The primary and well-established mechanism of Teriflunomide is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][7] Given the structural analogy, we hypothesize that This compound also functions as a DHODH inhibitor. This guide is predicated on this central hypothesis and provides the scientific rationale and experimental means to verify it.

The Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial inner membrane-bound enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[7][8] This pathway is essential for the production of uridine and cytidine nucleotides, which are fundamental building blocks for DNA and RNA.[9][10]

Rapidly proliferating cells, such as activated lymphocytes, cancer cells, and inflamed synovial cells, have a high demand for nucleotides and rely heavily on the de novo pathway.[4][11] In contrast, most quiescent cells can fulfill their needs through the pyrimidine salvage pathway. This differential reliance makes DHODH an attractive therapeutic target for selectively arresting the proliferation of pathogenic cell populations without inducing widespread cytotoxicity.[1][9]

Proposed Signaling Pathway and Point of Inhibition

Inhibition of DHODH by this compound would block the conversion of dihydroorotate to orotate. This enzymatic blockade leads to two immediate consequences: the accumulation of the substrate, dihydroorotate, and the depletion of the product, orotate, and all subsequent pyrimidine nucleotides (UMP, UDP, UTP, CTP). The resulting pyrimidine starvation triggers cell cycle arrest, primarily at the G1/S phase transition, thereby exerting a potent cytostatic effect on target cells.[4]

Caption: Hypothesized mechanism: Inhibition of DHODH in the de novo pyrimidine pathway.

Experimental Validation Framework

To rigorously test the hypothesis that this compound inhibits DHODH, a multi-tiered experimental approach is essential. This framework progresses from direct enzymatic assays to cellular confirmation and downstream functional analysis.

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: Direct Enzyme Inhibition Assay

The primary validation step is to confirm direct inhibition of recombinant human DHODH. A common and reliable method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[3]

Protocol: DHODH Enzymatic Inhibition Assay (DCIP-Based)

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrate (DHO): Prepare a 10 mM stock solution of L-Dihydroorotic acid in DMSO.

-

Electron Acceptor (DCIP): Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

-

Cofactor (CoQ10): Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.

-

Enzyme: Dilute recombinant human DHODH in Assay Buffer to a working concentration of ~20 nM.

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of test compound dilutions (or DMSO for vehicle control) to appropriate wells.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare a Reaction Mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

-

Initiate the reaction by adding 20 µL of the Reaction Mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

-

Normalize the data to the vehicle control to determine the percentage of inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Tier 2: Cellular Assays for Mechanism Confirmation

Cell-based assays are crucial to confirm that the enzymatic inhibition translates to a functional effect in a biological system and to verify that the effect is specifically due to pyrimidine synthesis blockade.

Protocol: Cell Proliferation Assay with Uridine Rescue

-

Cell Culture:

-

Compound and Uridine Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Prepare a parallel set of compound dilutions in medium supplemented with 100 µM uridine.[12][13] This concentration is sufficient to fuel the salvage pathway.

-

Add the compound dilutions (with and without uridine) to the cells. Include vehicle control wells.

-

-

Proliferation Measurement:

-

Incubate the cells for 72 hours.

-

Assess cell viability/proliferation using a standard method such as the MTS assay or by direct cell counting.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the vehicle control for both the standard and uridine-supplemented conditions.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

Causality Check: A significant rightward shift in the GI50 curve in the presence of uridine strongly validates that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.[12][14]

-

Protocol: Metabolite Accumulation Analysis

-

Cell Treatment and Metabolite Extraction:

-

Treat a larger culture of cells (e.g., in 6-well plates) with the test compound at its GI50 concentration for 24 hours.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to lyse the cells and precipitate proteins.[15]

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate and orotate.[16]

-

-

Data Analysis:

-

Confirmation: A significant increase in intracellular dihydroorotate levels in compound-treated cells compared to controls provides direct evidence of DHODH blockade.[16]

-

Quantitative Data Summary

The experimental framework described will generate key quantitative metrics to characterize the potency of this compound. The results should be summarized for clear interpretation and comparison.

| Assay Type | Cell Line / System | Key Parameter | Expected Result for a DHODH Inhibitor |

| Enzymatic Assay | Recombinant hDHODH | IC50 | A potent, dose-dependent inhibition (nM to low µM range) |

| Cell Proliferation | Jurkat T-cells | GI50 | Dose-dependent inhibition of cell growth |

| Uridine Rescue | Jurkat T-cells | GI50 Shift | >10-fold increase in GI50 value with uridine supplementation |

| Metabolite Analysis | Jurkat T-cells | Fold-Change | Significant accumulation of intracellular dihydroorotate |

| Cell Cycle Analysis | Jurkat T-cells | % of Cells in Phase | Arrest of cells in the G1 phase of the cell cycle |

Conclusion for the Senior Scientist

This guide outlines a clear, evidence-based hypothesis for the mechanism of action of this compound, positing it as an inhibitor of dihydroorotate dehydrogenase. The provided experimental framework is designed to be a self-validating system. Positive results from the enzymatic assay, coupled with a successful uridine rescue in the cellular proliferation assay and confirmed substrate accumulation via metabolomics, would provide unequivocal evidence for this mechanism. Such a finding would position this compound as a valuable candidate for further investigation in therapeutic areas dominated by pathogenic cell proliferation, such as autoimmune diseases and oncology.

References

- Ningbo Inno Pharmchem Co., Ltd. Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn0lTg0a5-v55rgrH7iSiDSj5ijJz9xUd5QoMEwwmkubGz27snS6zmX0M9dDgRxx2IYST13O34baAsUXz-w25aNAnsdoyvup33TTsGV_AdJUvaANPaMGY2jzrABUhCz2rjdmurJL8PaDm0IXsuWEcl7xei4oMYLMtLMQnTnSBcTQ_gV0tyIqX-nwMQVd2iAwB-D7vAqhuDc9P6nJYNa8mukY8FrSmjtq4Hd_rIo80K]

- Bar-Or, A., Pachner, A., Menguy-Vacheron, F., et al. Teriflunomide and its mechanism of action in multiple sclerosis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkJhtsTPPxtyZEyU9VFFNCwyrGxGncD_4H1NBYpt2dVRVgtf7TN8LZbXdcJY_zfkPw4OCkbUyhlTb4jqubWx1NiZ4K-Zi5f0uSaJZNI49fAX3To4BBbviSr9TDiMAhoqZ-hB9s]

- Wikipedia. Teriflunomide. [URL: https://en.wikipedia.org/wiki/Teriflunomide]

- Fox, R. I., Herrmann, M. L., & Frangou, C. G. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQbeHJ2FlPE9vJa2UOp-6s8RXCNGjO3BVYvOk0HTk_T1MMCEz3MPn_Tsr0tQY8tfXYWRLXsWyrv1e04i2_OaKu5ITJM9xN4xMLKO7i40y_L6sqW1SBSCuRkBlvrY4MVdKlP5HxC_R7MYwKkQ=]

- Elder, R. T., Xu, X., Williams, J. W., et al. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTe14u81XNRIKDyoRYDRDCgwJz6ieq_AN5PCqsmHsnz8XcMDpSGTyUj4M5p0__4u7ISERMIgNqHpBXISSLIJ3rP7vBq0D-kMJ7pxqZScy3LeBRqn2lfXvVVGkbU0WYPtZGopg=]

- Patsnap Synapse. What is the mechanism of Teriflunomide? [URL: https://www.patsnap.

- Patsnap Synapse. What is the mechanism of Leflunomide? [URL: https://www.patsnap.

- BenchChem. Developing Cellular and Enzymatic Assays with DHODH-IN-11: Application Notes and Protocols. [URL: https://www.benchchem.

- Palmer, G., & Meunier, B. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV--XpYHO8pNxY28Y7MfEPZulJmj9tI9VHDW9jcvXTylM40PNzWud5-pjH8VjVtuBCvGS5zAoF3wKEIyOLuT8N_d4A9KH2PbSq0KtFRUm5p523RRo5wVNTPgVg7xaeFskimHQzuN0CikjpFQ==]

- Wang, S., Liu, Y., Zhang, Y., et al. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32598086/]

- Mencia-Huerta, J. M., & Jover, F. The Active Metabolite of Leflunomide, A77 1726, Interferes With Dendritic Cell Function. Arthritis & Rheumatism. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/art.20962]

- BenchChem. Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. [URL: https://www.benchchem.

- Lucas, X., et al. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.202108759]

- Lucas-Hourani, M., et al. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3814321/]

- Marx, A., et al. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202108759]

- Koyanagi, S., et al. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10502264/]

- Mathur, D., et al. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213811/]

- Lucas-Hourani, M., et al. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24204229/]

- Blaszczyk, B., et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9455917/]

- Galkin, A., et al. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide. Archives of Biochemistry and Biophysics. [URL: https://pubmed.ncbi.nlm.nih.gov/10375369/]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Teriflunomide - Wikipedia [en.wikipedia.org]

- 7. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

In vitro evaluation of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Isopropyl-3-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comprehensive framework for the in vitro evaluation of a specific derivative, this compound. While direct literature for this compound is nascent, this document synthesizes established methodologies from analogous isoxazole derivatives to propose a robust evaluation cascade. We will delve into the core principles of in vitro assessment, from initial physicochemical characterization to a suite of biological assays including anti-inflammatory, antioxidant, and anticancer evaluations. Detailed, field-proven protocols are provided, underpinned by a rationale for experimental choices and data interpretation, to empower researchers in their exploration of this promising chemical entity.

Introduction: The Isoxazole Moiety and this compound

The five-membered heterocyclic isoxazole ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The versatility of the isoxazole ring allows for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacological properties.

This compound (CAS 90087-36-8) is an isoxazole derivative with the molecular formula C8H11NO3.[2] Its structure, featuring a carboxylic acid group, a methyl group, and an isopropyl group, suggests potential for various biological interactions. The carboxylic acid moiety, for instance, can participate in hydrogen bonding and may influence the compound's solubility and pharmacokinetic profile. This guide outlines a systematic approach to characterizing its biological potential in vitro.

Foundational In Vitro Analysis: Physicochemical and Pharmacokinetic Profiling

A thorough understanding of a compound's physicochemical properties is paramount before embarking on extensive biological testing. This initial phase helps in designing relevant assays and interpreting the results accurately.

In Silico ADME Prediction

Computational tools can provide valuable early insights into the potential pharmacokinetic profile of a compound. The SwissADME database is a widely used tool for this purpose.[3]

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[3]

-

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.[3]

-

Blood-Brain Barrier (BBB) Permeability: Indicates the potential for central nervous system activity.[3]

-

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.[3]

Experimental Solubility and Stability Assessment